![molecular formula C9H12O4 B13470378 2-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13470378.png)
2-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid is a chemical compound with the molecular formula C₉H₁₂O₄. It is a bicyclic structure that features a hexane ring with two carboxylic acid groups, one of which is esterified with a methoxy group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid typically involves a [2+2] cycloaddition reaction. This reaction can be catalyzed by photochemistry, where light is used to drive the formation of the bicyclic structure from simpler precursors . The reaction conditions often include the use of a mercury lamp and specific glassware to handle the photochemical process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve scalable and robust synthetic routes. One such method includes the use of photochemistry to achieve the [2+2] cycloaddition, followed by various derivatization steps to obtain the final product . The process is designed to be efficient and capable of producing large quantities of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Applications De Recherche Scientifique
2-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s rigid bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, thereby modulating their activity . This interaction can lead to changes in biochemical pathways and physiological responses, making it a valuable tool in drug discovery and development .
Comparaison Avec Des Composés Similaires
Bicyclo[1.1.1]pentane: This compound has a similar bicyclic structure but with a different ring size and substitution pattern.
Bicyclo[3.1.1]heptane: Another bicyclic compound with a larger ring size and different chemical properties.
Cubane: A highly strained bicyclic compound with unique structural features.
Uniqueness: 2-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid is unique due to its specific substitution pattern and the presence of both carboxylic acid and ester functional groups. This combination of features makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C9H12O4 |
|---|---|
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
2-methoxycarbonylbicyclo[2.1.1]hexane-1-carboxylic acid |
InChI |
InChI=1S/C9H12O4/c1-13-7(10)6-2-5-3-9(6,4-5)8(11)12/h5-6H,2-4H2,1H3,(H,11,12) |
Clé InChI |
UQVFBMQXSONVNU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CC2CC1(C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-5-[(2R)-pyrrolidin-2-yl]-1H-imidazole dihydrochloride](/img/structure/B13470299.png)
![1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexan-2-amine hydrochloride](/img/structure/B13470302.png)

![(2S)-3-[3-(chlorosulfonyl)-4-methoxyphenyl]-2-acetamidopropanoic acid](/img/structure/B13470321.png)
![Methyl 6-phenyl-2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B13470329.png)
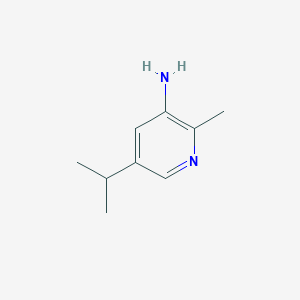
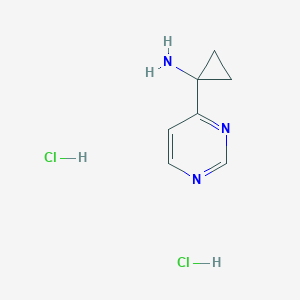
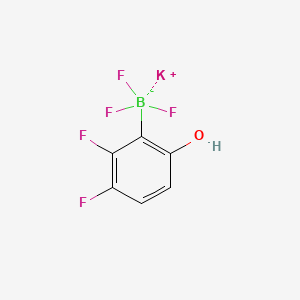
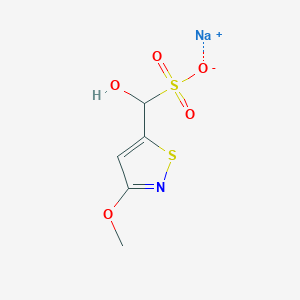

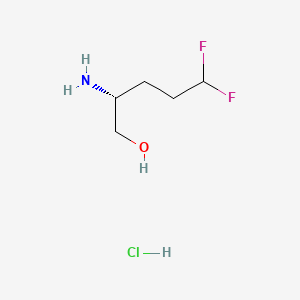
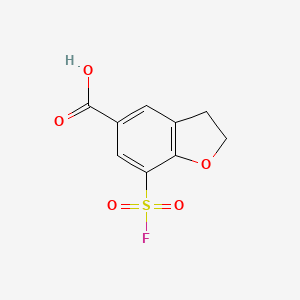
![Tert-butyl 3,3-dimethyl-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate](/img/structure/B13470377.png)
![3-(Oxetan-3-yl)bicyclo[1.1.1]pentan-1-ol](/img/structure/B13470381.png)
